An In-Depth Technical Guide to 1-Fluoro-2-methylnaphthalene: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Fluoro-2-methylnaphthalene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-methylnaphthalene is a fluorinated aromatic hydrocarbon belonging to the naphthalene family. The strategic introduction of a fluorine atom onto the naphthalene scaffold significantly modifies its electronic properties, lipophilicity, and metabolic stability, making it a compound of increasing interest in medicinal chemistry and materials science. The fluorine substituent can alter the molecule's conformation and binding interactions with biological targets, a strategy frequently employed in drug design to enhance potency and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1-Fluoro-2-methylnaphthalene, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
1-Fluoro-2-methylnaphthalene consists of a naphthalene bicyclic aromatic system substituted with a fluorine atom at the C1 position and a methyl group at the C2 position.
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Molecular Formula: C₁₁H₉F[1]
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Molecular Weight: 160.19 g/mol [1]
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CAS Number: 573-99-9[1]
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SMILES: Cc1ccc2ccccc2c1F
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InChIKey: WIPVYRBHXGLGOP-UHFFFAOYSA-N[1]
The presence of the electronegative fluorine atom and the electron-donating methyl group on adjacent carbons of the naphthalene ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 246.63 °C at 760 mmHg | Ningbo Innopharmchem Co., Ltd. |
| Density | 1.112 g/cm³ | Ningbo Innopharmchem Co., Ltd. |
| Melting Point | Not available | [1] |
Spectroscopic Analysis
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 1-Fluoro-2-methylnaphthalene. While a publicly available, comprehensive spectral analysis for this specific compound is not readily found, the expected spectral features can be inferred from the known effects of fluorine and methyl substituents on the naphthalene core.
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¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, with the fluorine atom causing characteristic splitting patterns (coupling) for adjacent protons. The methyl group will appear as a singlet in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the naphthalene ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.19, corresponding to the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and a C-F stretching vibration.
Synthesis of 1-Fluoro-2-methylnaphthalene
A common and effective method for the synthesis of 1-Fluoro-2-methylnaphthalene involves the fluorination of an organometallic derivative of 2-methylnaphthalene. A detailed experimental protocol, adapted from the literature, is provided below. This method relies on the generation of a lithiated naphthalene intermediate followed by quenching with an electrophilic fluorine source.
Experimental Protocol: Synthesis from 1-Bromo-2-methylnaphthalene
This two-step protocol involves a bromine-lithium exchange followed by fluorination.
Step 1: Lithiation of 1-Bromo-2-methylnaphthalene
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-methylnaphthalene in anhydrous tetrahydrofuran (THF) and hexane.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel over a period of 15 minutes.
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Stir the resulting mixture at -78 °C for an additional 15 minutes to ensure complete formation of the lithiated intermediate.
Step 2: Fluorination
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To the cold solution of the lithiated intermediate, add a solution of N-fluorobis(benzenesulfon)imide (NFSI) in anhydrous THF.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
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Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-Fluoro-2-methylnaphthalene.
This protocol is based on a similar synthesis described in the Journal of Medicinal Chemistry, 2005, Vol. 48, No. 2, pp. 427-439.
Applications in Research and Drug Development
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
While specific applications of 1-Fluoro-2-methylnaphthalene are not extensively documented in publicly accessible literature, its structural motif is of significant interest for the design of novel therapeutic agents. Naphthalene-based compounds have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as ligands for receptors.
The strategic placement of the fluoro and methyl groups on the naphthalene scaffold provides a valuable building block for creating libraries of compounds for screening in drug discovery programs. The unique electronic and steric properties of 1-Fluoro-2-methylnaphthalene can be exploited to fine-tune the pharmacological activity of lead compounds. For instance, related fluoronaphthalenes have been utilized in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, highlighting the potential of this class of compounds in neuroscience drug discovery.
Safety and Handling
For context, the parent compounds, naphthalene and methylnaphthalenes, are known to have toxic effects.[2] Naphthalene is classified as a possible human carcinogen. Methylnaphthalenes have been shown to cause respiratory and hepatic effects in animal studies.[2] The introduction of a fluorine atom can significantly alter the toxicity profile of a molecule, and therefore, the toxicological properties of 1-Fluoro-2-methylnaphthalene cannot be directly extrapolated from its non-fluorinated analogs. A comprehensive toxicological assessment would be required to fully understand its safety profile.
Conclusion
1-Fluoro-2-methylnaphthalene is a valuable synthetic building block with significant potential in medicinal chemistry and materials science. Its unique combination of a fluorinated naphthalene core offers opportunities for the development of novel compounds with tailored properties. While comprehensive data on its physical properties and biological applications are still emerging, the synthetic routes are established, paving the way for further exploration of this intriguing molecule. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the importance of compounds like 1-Fluoro-2-methylnaphthalene is likely to increase.
References
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Ningbo Innopharmchem Co., Ltd. 1-fluoro-2-methyl-naphthalene. [Link]
- Frølund, B., Jensen, L. S., Guandalini, L., Canillo, C., Vestergaard, H. T., Kristiansen, U., Nielsen, B., Stensbøl, T. B., Madsen, C., Krogsgaard-Larsen, P., & Liljefors, T. (2005). Synthesis and in Vitro Characterization of Novel GABAA Receptor Ligands. Journal of Medicinal Chemistry, 48(2), 427–439.
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ChemSynthesis. 1-fluoro-2-methylnaphthalene. [Link]
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service.
